Ethyl 2-amino-6-chlorobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-amino-6-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUFWXUXRIMHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569883 | |
| Record name | Ethyl 2-amino-6-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172217-11-7 | |
| Record name | Ethyl 2-amino-6-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways Involving Ethyl 2 Amino 6 Chlorobenzoate
1 Development of 2-Amino-6-chlorobenzoic Acid Synthesis Methodologies
2-Amino-6-chlorobenzoic acid is a key intermediate for various pharmaceuticals and is synthesized through several established routes. guidechem.comchemimpex.com One common method involves the oxidation of 3-chloro-2-methyl aniline (B41778) guidechem.com. However, a more frequently cited pathway begins with a substituted nitrobenzoic acid.
A primary industrial method for synthesizing 2-Amino-6-chlorobenzoic acid involves the reduction of a nitro group on a substituted benzoic acid. The typical precursor for this reaction is 2-Chloro-6-nitrobenzoic acid. guidechem.com A patented method details the reaction of 2-Chloro-6-nitrobenzoic acid with cerium chloride in the presence of a reducing agent mixture to yield 2-Amino-6-chlorobenzoic acid with a yield exceeding 80%. guidechem.comgoogle.com The reaction time for this process can be controlled within 10 hours guidechem.com.
Another approach starts from 2,6-dinitrobenzoic acid, which is selectively reduced to 2-amino-6-nitrobenzoic acid using a reducing agent such as sodium bisulfide patsnap.comgoogleapis.com. This method is reported to achieve high yields, around 93% googleapis.com.
The optimization of reaction parameters is crucial for maximizing the yield and purity of 2-Amino-6-chlorobenzoic acid. A patented synthesis method starting from 2-Chloro-6-nitrobenzoic acid provides detailed optimized conditions. google.comchemicalbook.com The process involves heating the reactants to 60-65°C and then cooling to 15-19°C to facilitate the precipitation of the product google.com. The stirring speed is also a key parameter, initially set at 160-190 rpm and later increased to 260-310 rpm during the reflux stage to ensure proper mixing google.com.
The table below summarizes the optimized reaction conditions based on a patented procedure for the synthesis of 2-Amino-6-chlorobenzoic acid from 2-Chloro-6-nitrobenzoic acid. google.comchemicalbook.com
| Parameter | Value / Condition | Purpose |
| Starting Material | 2-Chloro-6-nitrobenzoyl acid solution (0.13 mol) | The nitro-substituted precursor. |
| Catalyst/Reagents | Cerium chloride (0.16 mol), Potassium chloride solution (400-500 ml), Potassium hydrogen sulfite (B76179) solution (200 ml) | To facilitate the reduction of the nitro group. |
| Solvent/Additive | 4-hydroxy-3-methoxybenzene ethanol (B145695) solution (0.19 mol) | Serves as part of the reaction medium. |
| Initial Stirring Speed | 160-190 rpm | To ensure initial mixing of reactants. |
| Reaction Stirring Speed | 260-310 rpm | To enhance reaction kinetics during reflux. |
| Reaction Temperature | 60-65°C | Optimal temperature for the reduction reaction. |
| Reaction Time | 5-7 hours | Duration of the reflux period. |
| Crystallization Temp. | 15-19°C | Lowering the temperature to precipitate the final product. |
| Post-Reaction Workup | Filtration, concentration, dehydration, washing, and recrystallization from ethyl acetate (B1210297). | To isolate and purify the 2-Amino-6-chlorobenzoic acid. |
Development of 2-Amino-6-chlorobenzoic Acid Synthesis Methodologies
Yield Enhancement and Purity Control in Precursor Synthesis
One disclosed method for synthesizing 2-amino-6-chlorobenzoic acid involves the reaction of 2-chloro-6-nitrobenzoic acid with cerium chloride in a heated solution containing 4-hydroxyl-3-methoxyphenthyl alcohol, potassium chloride, and potassium bisulfite. google.com This process is followed by cooling to precipitate the solid, filtration, concentration under reduced pressure, dehydration, washing, and recrystallization to obtain the final product. google.com This method reports a reaction time of under 10 hours and a yield of over 80%. google.com
Key parameters that can be adjusted to enhance yield and purity include the concentration of the reagents. For instance, the mass fraction of the 4-hydroxy-3-methoxybenzene ethanol solution is preferably between 15-23%, the potassium chloride solution between 20-28%, and the potassium bisulfite solution between 30-41%. google.com The final recrystallization is performed using an ethyl acetate solution with a mass fraction of 70-78%. google.com
Another synthetic route to 2-amino-6-chlorobenzoic acid starts from 2-chloro-6-nitrobenzoic acid using reagents such as cerium(III) chloride and potassium bisulfite in ethanol at 65°C for 8 hours, achieving a reported yield of 90%. chemicalbook.com
The following table summarizes the optimized reaction conditions for the synthesis of 2-amino-6-chlorobenzoic acid, a key precursor to Ethyl 2-amino-6-chlorobenzoate.
| Parameter | Optimized Condition | Reference |
| Starting Material | 2-chloro-6-nitrobenzoic acid | google.com |
| Reagents | Cerium chloride, 4-hydroxyl-3-methoxyphenthyl alcohol, potassium chloride, potassium bisulfite | google.com |
| Solvent | Ethanol | google.comchemicalbook.com |
| Temperature | 60-65°C | google.com |
| Reaction Time | 5-7 hours | google.com |
| Yield | >80% | google.com |
| Recrystallization Solvent | Ethyl acetate solution (70-78%) | google.com |
Derivatization Strategies and Functional Group Transformations
The structure of this compound, featuring an amino group, an ester moiety, and a halogen atom, allows for a wide range of derivatization strategies and functional group transformations. These reactions are instrumental in building more complex molecular architectures.
The amino group in this compound is a versatile handle for various chemical transformations. For instance, direct amination of aryl halides with ammonia, often catalyzed by metal complexes, is a common method for introducing amino groups. researchgate.net The reactivity of the amino group allows for the synthesis of various nitrogen-containing heterocycles. For example, the amino group can be acylated and subsequently participate in cyclization reactions. nih.gov
The ester group in this compound can be modified to create ester prodrugs, which are inactive compounds that are converted into active drugs within the body through enzymatic or chemical processes. scirp.org This approach is often employed to enhance properties such as solubility, stability, and bioavailability. scirp.orgmdpi.com
Esterification of a parent drug can increase its lipophilicity, facilitating passage across cell membranes. scirp.orgresearchgate.net Amino acid ester prodrugs, for example, can improve a drug's solubility and permeability. scirp.orgmdpi.com The design of an ideal ester prodrug requires it to be chemically stable, have high aqueous solubility, good transcellular absorption, and be rapidly and quantitatively converted to the active drug after absorption. researchgate.net
The chlorine atom on the benzene (B151609) ring of this compound can be manipulated or substituted through various reactions. Nucleophilic aromatic substitution is a key reaction type where the halogen is replaced by a nucleophile. researchgate.net These reactions can be facilitated by microwave irradiation, which has been shown to accelerate the displacement of halides on pyrimidine (B1678525) and pyrazine (B50134) rings with various nucleophiles. researchgate.net
Furthermore, the halogen can be involved in cross-coupling reactions, such as the Negishi coupling, which uses organozinc reagents and a palladium or nickel catalyst to form carbon-carbon bonds. acs.org Halogen atoms on aromatic rings can also be replaced through amination reactions to synthesize aryl amines. researchgate.net
The structural framework of this compound and its derivatives serves as a valuable precursor for the synthesis of various heterocyclic scaffolds through cyclization reactions.
Derivatives of 2-amino-6-chlorobenzoic acid are key starting materials for the synthesis of quinoline (B57606) derivatives. For example, 2-amino-6-chlorobenzoic acid can be converted to 5-chloroisatoic anhydride (B1165640), a crucial intermediate in the synthesis of laquinimod, a quinoline carboxamide derivative. researchgate.net This conversion can be achieved using ethyl chloroformate or phosgene (B1210022). researchgate.netgoogle.com The subsequent reaction of 5-chloroisatoic anhydride with other reagents leads to the formation of the quinoline ring system. researchgate.netgoogle.com
Several classical methods are employed for quinoline synthesis from substituted anilines and related precursors, including the Combes, Skraup, Friedländer, and Pfitzinger reactions. arabjchem.org These reactions typically involve the condensation of an aniline derivative with a carbonyl compound, followed by cyclization to form the quinoline core. arabjchem.org For instance, the Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group. arabjchem.org
The following table outlines various named reactions for the synthesis of quinoline derivatives.
| Reaction Name | Reactants | Catalyst/Conditions | Reference |
| Combes Synthesis | Aniline and β-diketones | Sulfuric acid | arabjchem.org |
| Skraup Reaction | Aniline, glycerol, and nitrobenzene | Sulfuric acid | arabjchem.org |
| Friedländer Synthesis | 2-aminobenzaldehyde and a carbonyl compound | Trifluoroacetic acid | arabjchem.org |
| Pfitzinger Reaction | Isatin and a carbonyl compound | Potassium hydroxide (B78521) | arabjchem.org |
| Camps Quinoline Synthesis | o-acylaminoacetophenone | Hydroxide | arabjchem.org |
| Meth-Cohn Synthesis | Acylanilides and dimethylformamide | Phosphorous oxychloride | arabjchem.org |
Cyclization and Heterocyclic Scaffold Formation from Related Compounds
Quinolone Carboxamide Formation
The formation of quinolone carboxamides from this compound is a significant synthetic route, often proceeding through an intermediate ester, which is subsequently converted to the desired amide. This process is crucial for the synthesis of various biologically active molecules. The general strategy involves the initial formation of a quinolone ring system, followed by amidation.
A key intermediate in this pathway is often a quinoline-3-carboxylic acid ester. The conversion of this ester to a carboxamide is typically achieved by reaction with an appropriate amine. This reaction can be an equilibrium process, and various conditions can be optimized to drive the reaction towards the formation of the amide product. google.com
For instance, a related precursor, 2-amino-6-chlorobenzoic acid, is used to synthesize 5-chloroisatoic anhydride, a stepping stone for quinoline derivatives. google.comresearchgate.netacs.orggoogle.com This anhydride can then be reacted further to create the quinolone core structure. While not directly starting with this compound, these syntheses illustrate the fundamental steps of forming the quinolone ring system. google.comresearchgate.netacs.orggoogle.com
A more direct analogy can be drawn from the synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which starts from ethyl 2-amino-5-chlorobenzoate. mdpi.com In this multi-step synthesis, the initial anthranilate is first cyclized to form ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate. This intermediate ester is then reacted with various substituted anilines to yield the final quinolone carboxamide derivatives. mdpi.com The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF), often with the addition of a few drops of dimethylformamide (DMF), and heated under reflux for an extended period. mdpi.comnih.gov
The progress of the reaction is monitored by thin-layer chromatography (TLC). mdpi.comnih.gov The formation of a solid precipitate, which is the desired carboxamide product, indicates the reaction's progression. mdpi.comnih.gov The product is then isolated by filtration and purified by washing with various solvents like water, methanol (B129727), and THF. mdpi.comnih.gov
Detailed research findings have demonstrated the synthesis of a series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives from the corresponding ethyl ester intermediate. The following table summarizes the reaction conditions and outcomes for the synthesis of various quinolone carboxamides from a structurally related ethyl quinolone-3-carboxylate.
Table 1: Synthesis of N-Aryl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides
Note: The synthesis in the table starts from ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate, an intermediate derived from ethyl 2-amino-5-chlorobenzoate. The reaction conditions for all entries involved refluxing in THF with a few drops of DMF for 72 hours. mdpi.comnih.gov
The formation of the quinolone carboxamide is a result of the nucleophilic attack of the amine on the carbonyl group of the ester, leading to the displacement of the ethoxy group. The use of an excess of the amine and removal of the alcohol byproduct can help to drive the equilibrium towards the product side. researchgate.net The stability of the final product is also a factor, as degradation can sometimes occur under the reaction conditions. google.comgoogle.com
Biological and Medicinal Chemistry Research Applications of Ethyl 2 Amino 6 Chlorobenzoate Derivatives
Role in Prodrug Design and Formulation Research
The chemical structure of ethyl 2-amino-6-chlorobenzoate and its analogues is well-suited for applications in prodrug design. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This approach is often used to improve properties such as solubility, permeability, or to target specific tissues.
The ester group, in particular, is a common feature in carrier-linked prodrugs. nih.gov This group can be hydrolyzed by esterase enzymes present in the body to release the active parent drug. nih.gov For instance, benzoic acid derivatives have been explored as prodrugs for treating tuberculosis, where esterification helps in modulating lipophilicity and facilitating cell entry before enzymatic activation releases the active acid form. researchgate.net The stability of the ester can be tuned by modifying the electronic environment of the aromatic ring. researchgate.net The ester group in this compound provides a handle for creating prodrugs that can offer hydrolytic stability under certain conditions, which is a favorable characteristic in prodrug synthesis.
Investigation of Biological Activities
The core structure of this compound has been incorporated into various molecules to evaluate their potential as therapeutic agents against a range of diseases.
Derivatives built upon or related to the aminobenzoate framework have demonstrated significant potential as anticancer agents. The research in this area often focuses on synthesizing novel compounds and evaluating their ability to kill cancer cells (cytotoxicity) and inhibit tumor growth.
One prominent area of research involves the synthesis of 9-aminoacridine-4-carboxamide (B19687) derivatives, which are known for their anti-proliferative properties as DNA-intercalating agents. arabjchem.org In one study, new derivatives were synthesized and tested against human lung cancer (A-549) and cervical cancer (HeLa) cell lines, demonstrating the utility of related amino-acid structures in developing new cancer chemotherapeutics. arabjchem.org Similarly, 2-aryl-6-diethylaminoquinazolinone derivatives, which share a substituted amino-phenyl core, exhibited potent cytotoxicity against several cancer cell lines, including human epidermic carcinoma (KB), hepatocellular carcinoma (Hep-G2), human lung carcinoma (LU-1), and human breast carcinoma (MCF-7). researchgate.net Many of these synthesized compounds were found to be more potent than the standard anticancer drug, ellipticine. researchgate.net
The 2-aminothiazole (B372263) scaffold, another structure related to the aminobenzoate core, has also emerged as a promising framework in anticancer drug discovery. nih.gov Derivatives have shown potent and selective inhibitory activity in the nanomolar range against a wide variety of human cancer cell lines, including breast, leukemia, lung, and colon cancers. nih.gov For example, certain ethyl 2-substituted-aminothiazole-4-carboxylate derivatives were evaluated for their antitumor activity against 60 human tumor cell lines. nih.gov
A study on a benzofuran (B130515) derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, which was synthesized in several steps, showed good cytotoxic activity with an IC50 of 8.5 μg/mL against the HCT 116 colon cancer cell line. researchgate.net This highlights how complex heterocyclic systems derived from simpler building blocks can possess potent biological activity.
Table 1: Cytotoxicity of Selected Anticancer Derivatives
| Derivative Class | Cancer Cell Line(s) | Key Finding | Reference |
|---|---|---|---|
| 2-Aryl-6-diethylaminoquinazolinones | KB, Hep-G2, LU-1, MCF-7 | Compound 12 was the most cytotoxic, with IC50 values ranging from 0.02–0.08 µM. | researchgate.net |
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 (Colon) | Demonstrated good cytotoxicity with an IC50 value of 8.5 μg/mL. | researchgate.net |
| 9-Aminoacridine-4-carboxamides | A-549 (Lung), HeLa (Cervical) | Evaluated for anti-proliferative properties as DNA-intercalating agents. | arabjchem.org |
| 2-Aminothiazole Derivatives | NUGC, DLD1, HA22T, HEPG2, MCF, HONE1 | Compound 56a showed excellent activity with IC50 values as low as 22 nM. | nih.gov |
Analogues and precursors of this compound have been investigated for their ability to combat microbial infections. 2-Amino-6-chlorobenzoic acid, the carboxylic acid counterpart, is described as a reactive compound that can be used as an antimicrobial agent by binding to the active site of enzymes and inhibiting their function, which prevents bacterial growth. biosynth.com
Research has extended to more complex derivatives. For example, new quinoline (B57606) and anthranilic acid derivatives linked via a 1,3,4-oxadiazole (B1194373) ring were synthesized and evaluated as potential quorum sensing inhibitors in Pseudomonas aeruginosa. researchgate.net Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence, and its inhibition is a promising anti-infective strategy. In these studies, some compounds significantly inhibited the production of the virulence factor pyocyanin (B1662382) and reduced biofilm formation. researchgate.net
Derivatives of 2-aminobenzothiazole, which also feature an amino-substituted aromatic ring, have shown broad-spectrum antimicrobial activity. unam.mx Certain benzothiazole (B30560) pyrimidine (B1678525) analogues exhibited excellent antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Aspergillus fumigatus and Candida albicans. unam.mx Similarly, newly synthesized 2-amino-5-chlorobenzothiazole (B1265905) derivatives were tested for their antifungal action against Candida glabrata and Aspergillus niger, with some showing good measurable activity compared to the standard drug fluconazole.
A study focusing on 2-amino-3-chlorobenzoic acid isolated from Streptomyces coelicolor demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of halogenated aminobenzoic acids as therapeutic agents against resistant bacterial infections. nih.gov
The structural framework of this compound is present in molecules designed to be potent and selective enzyme inhibitors, a key strategy in modern drug discovery.
One area of investigation is the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation. Research on ethyl 4-amino-2-chlorobenzoate, a structural isomer, revealed that it could effectively reduce COX enzyme activity, indicating a strong potential for developing anti-inflammatory agents. Another study noted that 2-(Benzoylamino)-6-chlorobenzoic acid could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which are often regulated by enzyme-driven signaling pathways.
More targeted enzyme inhibition has been achieved with quinazoline (B50416) derivatives. In a structure-based design study, 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were developed as potent and selective inhibitors of p21-activated kinase 4 (PAK4). acs.org PAK4 is implicated in cancer cell proliferation and survival. The synthesis started from 2-amino-5-chlorobenzoic acid, a close relative of the title compound's core structure, demonstrating how this chemical scaffold can be used to create highly specific enzyme inhibitors. acs.org
The parent acid, 2-amino-6-chlorobenzoic acid, is also known to act as an enzyme inhibitor, binding to the active sites of enzymes to block their function. biosynth.com This general inhibitory capability provides a foundation for designing more specific and potent inhibitors for various therapeutic targets.
Molecular Target Identification and Pathway Modulation
Beyond general biological activity screenings, research has focused on identifying specific molecular targets for derivatives of this compound, particularly in the context of cancer therapy.
A significant application for analogues derived from aminobenzoate precursors is the targeting of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. thno.org These proteins are key regulators of apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. thno.orgnih.gov
Structure-activity relationship (SAR) studies have been conducted on ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist of anti-apoptotic Bcl-2 proteins. nih.govnih.gov This compound and its analogues were synthesized and evaluated for their ability to bind to Bcl-2, Bcl-xL, and Bcl-w proteins. nih.gov The studies found that these small molecules likely exert their cytotoxic effects by functioning as antagonists for these anti-apoptotic proteins. A positive correlation was observed between the binding affinities of the compounds to the Bcl-2 proteins and their in vitro cytotoxicity against Jurkat cancer cells. nih.gov
The research demonstrated that modifications to the chromene ring, which can be synthesized from precursors related to this compound, could significantly enhance activity. For example, replacing the 6-bromo substituent with various alkyl groups was well-tolerated, and one of the most active compounds showed a more than three-fold increase in binding affinity and a greater than thirteen-fold increase in cytotoxicity compared to the original lead compound. nih.gov This work provides strong evidence that these analogues have the potential to treat cancers that overexpress anti-apoptotic Bcl-2 proteins, potentially overcoming drug resistance. nih.gov
Table 2: Binding Affinity and Cytotoxicity of Bcl-2 Antagonist Analogues
| Compound Analogue | Modification | Relative Binding Affinity Improvement (vs. HA 14-1) | Relative Cytotoxicity Improvement (vs. HA 14-1) | Reference |
|---|---|---|---|---|
| HA 14-1 | 6-Bromo (Lead Compound) | Baseline | Baseline | nih.gov |
| Analogue 3g | Varied alkyl groups at 6-position | > 3-fold increase | > 13-fold increase | nih.gov |
Modulation of PI3K/AKT Markers by Related Compounds
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. mdpi.com Consequently, the development of inhibitors targeting this pathway is a major focus of anticancer drug discovery. mdpi.com Derivatives built upon the 2-amino-chlorobenzoic acid framework, the core of this compound, have demonstrated significant potential as modulators of PI3K/AKT signaling.
Quinazoline-based compounds, which can be synthesized from 2-amino-chlorobenzoic acid precursors, have emerged as a prominent class of PI3K inhibitors. researchgate.netresearchgate.net For instance, a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were developed and evaluated for their antiproliferative effects. nih.gov Within this series, compound 45 was identified as a particularly potent agent against A549 lung cancer cells, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 0.44 μM. nih.gov Mechanistic studies confirmed that this compound exerts its anticancer effects by inhibiting the ALK/PI3K/AKT signaling pathway, leading to G1-phase cell cycle arrest and apoptosis. nih.gov
Further demonstrating the potential of this scaffold, another study focused on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. mdpi.com Compound 13k from this series displayed remarkable potency, with an IC₅₀ value of 1.94 nM against PI3Kα, a key isoform of the PI3K enzyme. mdpi.com This high level of inhibition translated to broad-spectrum antiproliferative activity against various tumor cell lines, with IC₅₀ values ranging from 0.09 μM to 0.43 μM. mdpi.com The compound was shown to induce G2/M phase arrest and apoptosis in HCC827 cells, further validating the PI3K/AKT pathway as its primary target. mdpi.com
Similarly, N¹⁰-substituted acridone (B373769) derivatives, which can be synthesized from 2-chlorobenzoic acid, have been investigated as AKT inhibitors. nih.gov In one study, compounds 7f and 8f were the most potent AKT inhibitors, with IC₅₀ values of 6.90 μM and 5.38 μM, respectively. nih.gov These findings underscore the versatility of the chlorobenzoic acid scaffold in generating potent and selective inhibitors of the PI3K/AKT pathway.
| Compound | Target | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Compound 45 (6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative) | ALK/PI3K/AKT | A549 | 0.44 | nih.gov |
| Compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) | PI3Kα | HCC827 | 0.00194 | mdpi.com |
| Compound 7f (N¹⁰-substituted acridone derivative) | AKT | - | 6.90 | nih.gov |
| Compound 8f (N¹⁰-substituted acridone derivative) | AKT | - | 5.38 | nih.gov |
Receptor Binding Studies
The therapeutic efficacy of a drug is often determined by its ability to bind with high affinity and selectivity to a specific biological target, such as a receptor or enzyme. Receptor binding studies are therefore crucial for characterizing the pharmacological profile of novel compounds. Derivatives of this compound have been investigated for their binding interactions with various therapeutically relevant proteins.
One important class of targets is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. mdpi.comamazonaws.com Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of drug resistance in cancer. nih.gov Consequently, developing small molecules that can bind to these proteins and inhibit their function is a promising strategy for cancer therapy. amazonaws.com
In this context, a series of benzothiazole hydrazones were identified as potent and selective inhibitors of Bcl-XL, an anti-apoptotic member of the Bcl-2 family. amazonaws.com While not direct derivatives of this compound, these compounds share structural motifs and demonstrate the potential for related scaffolds to engage with this target class. Surface plasmon resonance (SPR) experiments confirmed the direct binding of these compounds to the hydrophobic groove of Bcl-XL, with some analogues achieving IC₅₀ values below 20 nM. amazonaws.com
Further research into dual inhibitors targeting both Bcl-2 and Myeloid cell leukemia-1 (Mcl-1) led to the development of compounds based on a 2-(1H-indol-4-yl)benzoic acid scaffold. nih.gov Compound 9o from this series exhibited potent binding affinities, with a Ki value of 0.07 μM for Mcl-1 and 0.66 μM for Bcl-2, highlighting the potential for developing dual-action inhibitors from benzoic acid derivatives. nih.gov
Another interesting target for derivatives of this scaffold is the 78-kDa glucose-regulated protein (GRP78), an endoplasmic reticulum (ER) chaperone that is overexpressed in many multidrug-resistant (MDR) cancer cells. nih.gov A series of 4H-chromene derivatives, which can be synthesized from precursors related to this compound, were found to selectively kill MDR cancer cells by targeting GRP78. nih.gov The lead compound, CXL146 , was shown to rapidly and dose-dependently reduce GRP78 levels in MDR cancer cells, leading to ER stress and apoptosis. nih.gov
| Compound | Target Protein | Binding Affinity (Ki or IC₅₀) | Reference |
|---|---|---|---|
| Benzothiazole hydrazone derivative | Bcl-XL | IC₅₀ < 20 nM | amazonaws.com |
| Compound 9o (2-(1H-indol-4-yl)benzoic acid scaffold) | Mcl-1 | Ki = 0.07 μM | nih.gov |
| Compound 9o (2-(1H-indol-4-yl)benzoic acid scaffold) | Bcl-2 | Ki = 0.66 μM | nih.gov |
| CXL146 (4H-chromene derivative) | GRP78 | Reduces protein levels | nih.gov |
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. By systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity, researchers can identify key pharmacophoric features and design more potent and selective drug candidates.
Impact of Substituent Modifications on Biological Activity
The biological activity of derivatives of this compound can be significantly influenced by the nature and position of substituents on the aromatic ring and at the amino and ester groups. A detailed SAR study of 4H-chromene derivatives, which are structurally related to compounds derivable from the parent scaffold, provides valuable insights into these effects. nih.gov
In this study, various modifications were made at the 3, 4, and 6 positions of the 4H-chromene system to improve its potency against MDR cancer cells. nih.gov For example, at the 6-position of the chromene ring, replacing a phenyl group with a 4'-pyridinyl group (compound 8k ) resulted in a 2- to 8-fold increase in potency compared to the 3'-pyridinyl (8j ) and 2'-pyridinyl (8i ) analogues, respectively, indicating that the position of the nitrogen atom in the pyridine (B92270) ring is critical for activity. nih.gov
Further modifications at the 3 and 4 positions of the chromene ring also had a profound impact on activity. The introduction of dipropargyl ester groups at these positions in one analogue (7g ) led to a 3- and 5-fold increase in potency compared to the diallyl (7f ) and di-n-propyl (7d ) counterparts, respectively. nih.gov This suggests that the rigidity and electronic properties of the propargyl group are favorable for interaction with the biological target. Conversely, incorporating a cyano group at the 3-position (7k ), which is smaller and less flexible, resulted in a significant loss of activity. nih.gov
| Compound | Modification | Relative Potency | Reference |
|---|---|---|---|
| 8k | 6-(4'-pyridinyl) | Most potent among pyridinyl analogues | nih.gov |
| 8j | 6-(3'-pyridinyl) | Less potent than 8k | nih.gov |
| 8i | 6-(2'-pyridinyl) | Least potent among pyridinyl analogues | nih.gov |
| 7g | 3,4-dipropargyl ester | 3-fold more potent than 7f | nih.gov |
| 7f | 3,4-diallyl ester | - | nih.gov |
| 7d | 3,4-di-n-propyl ester | 5-fold less potent than 7g | nih.gov |
| 7k | 3-cyano | Significant loss of activity | nih.gov |
Conformational Analysis and Bioactive Conformations
The three-dimensional conformation of a molecule plays a crucial role in its ability to bind to its biological target. Conformational analysis aims to identify the preferred spatial arrangements of a molecule and to understand how these conformations influence its biological activity. For derivatives of this compound, particularly N-aryl anthranilic acids, conformational isomerism has been shown to be a significant factor. nih.govnih.gov
Crystallographic studies of N-aryl anthranilic acid derivatives have revealed the existence of two distinct supramolecular architectures: a trans-anti- and an unprecedented trans-syn- dimeric structure. nih.gov These conformations are stabilized by intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov The specific arrangement, whether syn or anti, is influenced by the substitution pattern on the aromatic rings. nih.gov
This conformational isomerism is a form of supramolecular isomerism, where the individual molecules are identical but their assembly in the crystal lattice differs. This can have important implications for the solid-state properties of the compounds, such as solubility and dissolution rate, which in turn can affect their bioavailability. Furthermore, the preferred conformation in the solid state may provide insights into the bioactive conformation of the molecule when it binds to its target protein. Understanding the factors that govern this conformational preference is therefore essential for the rational design of new therapeutic agents based on the this compound scaffold.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme.
While specific molecular docking studies focusing exclusively on Ethyl 2-amino-6-chlorobenzoate are not prevalent in the reviewed literature, the structural motifs of the compound make it a candidate for such investigations. The amino and ester functional groups can act as hydrogen bond donors and acceptors, respectively, which are critical for molecular recognition at a biological target. For instance, in related benzoic acid derivatives, these groups are known to influence binding affinity to enzymes and receptors. Docking simulations for derivatives of similar compounds, such as butanoic acids, have been used to predict inhibitory activity against specific protein targets, demonstrating the utility of this approach. researchgate.net A typical docking study would involve computationally placing this compound into the binding site of a target protein to calculate a scoring function, which estimates the binding energy. This would identify plausible binding poses and interactions, such as hydrogen bonds or hydrophobic contacts, guiding the design of more potent analogues.
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules from first principles.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a common method for calculating optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netacs.org
For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be employed to determine its three-dimensional structure with minimal energy. researchgate.netacs.org Studies on structurally similar compounds, such as Ethyl 2-amino-4-bromo-6-chlorobenzoate, show that the positions of the amino and halogen substituents create electronic asymmetry, which can be precisely characterized by DFT. Such calculations would also yield the molecular electrostatic potential (MEP) map, which visualizes the charge distribution across the molecule. researchgate.net The MEP map is crucial for understanding intermolecular interactions, as it highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for non-covalent interactions like hydrogen bonding. researchgate.net
Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule to explain and predict chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netrsc.org
An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals using DFT. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. researchgate.net The distribution of these orbitals on the molecule indicates the likely sites for nucleophilic and electrophilic attack. For example, in many aromatic compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient regions. rsc.org This analysis provides fundamental insights into how this compound would behave in chemical reactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. excli.de The process involves generating a series of analogues of a lead compound, measuring their biological activity, calculating molecular descriptors (e.g., steric, electronic, hydrophobic properties), and then establishing a statistical correlation between the descriptors and activity. excli.demdpi.com
This compound could serve as a scaffold or starting point for a QSAR study. By systematically modifying its structure—for example, by changing the substituent at the 6-position or altering the ester group—a library of related compounds can be synthesized. nih.gov The biological activity of these compounds would then be assayed. Descriptors for each molecule, some of which can be derived from DFT calculations (like dipole moment or HOMO/LUMO energies), would be correlated with the observed activity to build a predictive model. mdpi.com Such models are invaluable in drug discovery for screening virtual libraries and prioritizing the synthesis of compounds with the highest predicted potency, as demonstrated in studies on complex chromene systems. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides detailed information on the conformational flexibility of a molecule and the stability of its interactions with a target receptor.
For this compound, an MD simulation could be performed on a ligand-protein complex previously identified through molecular docking. The simulation would reveal the dynamic behavior of the compound within the binding site, assessing the stability of key hydrogen bonds and other interactions over a set period (e.g., nanoseconds). ajchem-a.com This method allows for the calculation of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of different parts of the system. ajchem-a.com Such simulations are crucial for validating docking results and understanding the conformational changes that may occur upon binding. researchgate.net
Thermodynamic Modeling of Solution Behavior of Precursors
The thermodynamic properties of a compound and its precursors, particularly solubility, are critical for process design, crystallization, and purification. biointerfaceresearch.comnih.gov Extensive research has been conducted on the solubility and thermodynamic behavior of 2-amino-6-chlorobenzoic acid, the direct precursor to this compound. acs.orgresearchgate.net
The solubility of 2-amino-6-chlorobenzoic acid has been experimentally determined in various pure solvents at temperatures ranging from 278.15 K to 323.15 K. acs.orgresearchgate.net The mole fraction solubility data was then correlated using several thermodynamic models, including the Apelblat equation, the Wilson model, and the non-random two-liquid (NRTL) model. acs.org The Apelblat equation, a semi-empirical model, often provides the best correlation for experimental solubility data. acs.orgresearchgate.net These models are essential for predicting solubility under different conditions and for calculating thermodynamic mixing properties, such as mixing enthalpy, Gibbs energy, and entropy, which describe the dissolution process. nih.govacs.org
Solute-Solvent and Solvent-Solvent Interaction Studies
While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from research on its parent compound, 2-Amino-6-chlorobenzoic acid. The principles governing the solute-solvent and solvent-solvent interactions for the parent acid are directly applicable to its ethyl ester derivative, with considerations for the electronic and steric differences introduced by the ethyl group in place of the acidic proton.
Investigations into 2-Amino-6-chlorobenzoic acid have utilized solubility data in various solvents to understand the molecular interactions at play. acs.orgx-mol.comresearchgate.net The solubility of a solute is intrinsically linked to the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
A study on 2-Amino-6-chlorobenzoic acid examined its solubility in fourteen different solvents at various temperatures. acs.orgx-mol.comresearchgate.net The mole fraction solubility was found to decrease in the following order: N-methyl pyrrolidone (NMP) > ethanol (B145695) > ethyl acetate (B1210297) > n-propanol > isopropanol (B130326) > n-butanol > ethylene (B1197577) glycol (EG) > isobutanol > n-heptanol > 1-octanol (B28484) > acetonitrile (B52724) > toluene (B28343) > water > cyclohexane. acs.orgx-mol.comresearchgate.net This trend highlights the significant role of solute-solvent interactions. The high solubility in polar aprotic and protic solvents like NMP and ethanol suggests strong hydrogen bonding and dipole-dipole interactions between the solute and the solvent.
Computational methods like Density Functional Theory (DFT) are often employed to provide deeper insights into these interactions. nih.govajchem-a.comacs.org DFT calculations can be used to determine the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of a molecule. ajchem-a.com For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the chlorine atom, indicating their ability to accept hydrogen bonds, and a positive potential around the amino hydrogens, highlighting their hydrogen bond donor capacity.
The solubility data for 2-Amino-6-chlorobenzoic acid was correlated using various thermodynamic models, including the Wilson model, the λh equation, the nonrandom two-liquid (NRTL) model, and the Apelblat equation. acs.orgx-mol.comresearchgate.net The Apelblat equation was found to provide the best correlation, indicating its suitability for describing the solubility behavior of this system. acs.orgx-mol.com These models account for the non-ideal behavior of the solution, which arises from the complex solute-solvent and solvent-solvent interactions. The Wilson model, for instance, can be used to derive thermodynamic mixing properties and activity coefficients, which provide a quantitative measure of the deviation from ideal solution behavior. acs.orgresearchgate.net
The following table summarizes the mole fraction solubility of 2-Amino-6-chlorobenzoic acid in various solvents at 298.15 K, which serves as a strong indicator for the expected solubility behavior of this compound.
| Solvent | Mole Fraction Solubility (x1) at 298.15 K |
|---|---|
| N-methyl pyrrolidone (NMP) | 0.3012 |
| Ethanol | 0.0814 |
| Ethyl Acetate | 0.0769 |
| n-Propanol | 0.0633 |
| Isopropanol | 0.0571 |
| n-Butanol | 0.0531 |
| Ethylene Glycol (EG) | 0.0487 |
| Isobutanol | 0.0412 |
| n-Heptanol | 0.0298 |
| 1-Octanol | 0.0255 |
| Acetonitrile | 0.0231 |
| Toluene | 0.0098 |
| Water | 0.0006 |
| Cyclohexane | 0.0003 |
Advanced Analytical and Spectroscopic Characterization in Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of ethyl 2-amino-6-chlorobenzoate, providing insights into the chemical environment of each proton and carbon atom within the molecule.
Proton and Carbon-13 NMR Analyses
Proton Nuclear Magnetic Resonance (¹H NMR): In ¹H NMR analysis of similar compounds, the aromatic protons typically appear in the range of δ 6.5–7.5 ppm. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with chemical shifts around δ 4.3 ppm and δ 1.3 ppm, respectively. The broad singlet corresponding to the amino (-NH2) protons is also an important diagnostic signal.
| ¹H NMR Data | |
| Assignment | Chemical Shift (δ ppm) |
| Aromatic Protons | 6.5 - 7.5 |
| -OCH2CH3 | ~4.3 (quartet) |
| -OCH2CH3 | ~1.3 (triplet) |
| -NH2 | Variable (broad singlet) |
| ¹³C NMR Data | |
| Assignment | Chemical Shift (δ ppm) |
| C=O (Ester) | ~167.8 |
| C-NH2 | ~151.8 |
| C-Cl | ~134.5 |
| Aromatic Carbons | 109.3 - 131.1 |
| -OCH2CH3 | ~60.3 |
| -OCH2CH3 | ~14.7 |
2D NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the connectivity between protons and carbons.
COSY spectra reveal proton-proton couplings, confirming the relationship between the methylene and methyl protons of the ethyl group and the coupling between adjacent aromatic protons.
HSQC spectra correlate directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum, solidifying the structural elucidation. For complex molecules, observing correlations between multiple protons and a single carbon can help identify methylene groups where the protons are chemically non-equivalent. youtube.com
Vibrational Spectroscopy: Infrared (IR) Spectrometry
Infrared (IR) spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies. nih.govvulcanchem.com
Key vibrational bands observed in the IR spectrum include:
N-H Stretching: The amino group (-NH2) typically shows two distinct stretching bands in the region of 3480–3365 cm⁻¹. rsc.org
C=O Stretching: A strong absorption band corresponding to the ester carbonyl (C=O) stretch is found around 1689 cm⁻¹. rsc.org
C-O Stretching: The C-O stretching of the ester group is typically observed around 1256 cm⁻¹. mdpi.com
C-Cl Stretching: The carbon-chlorine (C-Cl) bond exhibits a stretching vibration in the fingerprint region, around 752 cm⁻¹. mdpi.com
Aromatic C=C Stretching: The stretching vibrations of the aromatic ring are observed in the 1600–1450 cm⁻¹ region. mdpi.com
| IR Absorption Data | |
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | 3480 - 3365 |
| C=O Stretch (Ester) | ~1689 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Ester) | ~1256 |
| C-Cl Stretch | ~752 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. vulcanchem.comspectrabase.com The presence of the benzene (B151609) ring, an amino group, and a chlorine atom as substituents influences the absorption maxima (λmax). For a related compound, 2-amino-3-chlorobenzoic acid, absorption peaks were observed at 220 nm, 270 nm, and 361 nm, which are indicative of π-π* and n-π* transitions within the conjugated system. mdpi.com These electronic properties are crucial for understanding the compound's potential applications in areas where light absorption is relevant.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. spectrabase.com This technique is essential for confirming the elemental formula of this compound (C₉H₁₀ClNO₂). The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The isotopic pattern observed for the molecular ion peak, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), further corroborates the compound's identity. For example, a related bromo- and chloro-substituted compound showed a characteristic isotopic pattern for both halogens.
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers detailed insights into its conformational properties in the solid state. For this compound, while a specific single-crystal X-ray diffraction study is not widely reported in the surveyed literature, analysis of its parent compound, 2-amino-6-chlorobenzoic acid, and structurally similar benzoate (B1203000) derivatives provides a strong basis for understanding its solid-state characteristics. acs.orgnih.govrsc.org Such analyses are crucial for confirming the molecular structure, determining bond lengths and angles, and understanding the spatial relationship between the amino, chloro, and ethyl ester substituents on the benzene ring.
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular forces, with hydrogen bonding often playing a dominant role, particularly in molecules containing donor and acceptor groups like this compound. The primary amino group (-NH₂) serves as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and, to a lesser extent, the chlorine atom can act as hydrogen bond acceptors.
In related structures, such as derivatives of 2-aminobenzoic acid, it is common to observe the formation of intramolecular hydrogen bonds between the amino group and the carbonyl oxygen, which creates a stable six-membered ring structure (S(6) ring motif). nih.gov Additionally, intermolecular hydrogen bonds involving the amino group and the carbonyl group of adjacent molecules are critical in stabilizing the crystal lattice, often leading to the formation of chains or dimeric structures. rsc.orgnih.gov For instance, in the crystal structure of a salt of 2-amino-5-chlorobenzoate, N—H⋯O hydrogen bonds link the components into chains along the crystallographic a-axis. nih.gov The packing is further stabilized by weaker C—H⋯O interactions and, in some cases, π-π stacking between aromatic rings.
To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related chlorobenzoate salt are presented below.
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.6756 |
| b (Å) | 11.5541 |
| c (Å) | 15.9228 |
| V (ų) | 1964.03 |
| Z | 4 |
| Notable Interaction | N—H⋯O, O—H⋯O |
| Data derived from the analysis of 1-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]pyrrolidinium 2-amino-5-chlorobenzoate. nih.gov |
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of investigation as different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. rsc.orgsemanticscholar.org Similarly, the formation of solvates, which are crystals containing molecules of the crystallization solvent, is also studied.
Research on the parent compound, 2-amino-6-chlorobenzoic acid, investigated its behavior in fourteen different organic solvents. acs.orgresearchgate.netx-mol.com Analysis of the solid phase after solubility equilibrium using X-ray powder diffraction (XRPD) indicated that no new polymorphic forms or solvates were generated under the studied conditions. acs.orgresearchgate.net This suggests that the parent acid has a stable crystalline form across a range of common solvents. While this finding pertains to the parent acid, it provides a valuable baseline for studies on its esters. Investigations into the potential polymorphism of this compound are essential to ensure the selection and control of a single, stable crystalline form for any application.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools for separating, identifying, and quantifying chemical compounds. gassnova.no For this compound, methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for quality control, purity determination, and monitoring the progress of synthesis reactions. bldpharm.com
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used to qualitatively assess the purity of a sample and to monitor the progress of a chemical reaction. iitg.ac.in In the context of this compound, a small spot of the compound, dissolved in a suitable solvent, is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. iitg.ac.in
The plate is then placed in a chamber containing a mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus its solubility in the mobile phase. iitg.ac.in For a related compound, 2-amino-3-chlorobenzoic acid, a retention factor (Rf) value of 0.22 was recorded using a mobile phase of hexane (B92381) and ethyl acetate (B1210297) (4:6 ratio). mdpi.com The separated spots can be visualized under UV light or by staining with a reagent like ninhydrin, which reacts with the primary amino group to produce a colored spot. iitg.ac.in
| Parameter | Typical Value/Condition |
| Stationary Phase | Silica gel (SiO₂) on glass or aluminum plate |
| Mobile Phase | Hexane:Ethyl Acetate mixture (e.g., 4:6 v/v) mdpi.com |
| Application | Monitoring reaction completion, preliminary purity check |
| Visualization | UV lamp (254 nm), Ninhydrin stain |
| This table represents a typical setup for TLC analysis of an aminobenzoate derivative. |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and precise quantification of components in a mixture. myfoodresearch.com It is the method of choice for determining the purity of this compound with high accuracy and reproducibility. nih.gov
The most common mode for this type of analysis is reverse-phase HPLC (RP-HPLC). In this setup, the sample is injected into a column packed with a nonpolar stationary phase, such as C18-modified silica. nih.gov A polar mobile phase, typically a mixture of water or buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724), is pumped through the column. nih.govnih.gov The components of the sample are separated based on their relative hydrophobicity. This compound, being a relatively nonpolar molecule, is retained on the C18 column and then eluted by the organic component of the mobile phase. Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs UV light at specific wavelengths (e.g., 230-254 nm). nih.govnih.gov By comparing the peak area of the sample to that of a certified reference standard, the exact purity can be quantified.
| Parameter | Typical Condition |
| Mode | Reverse-Phase (RP-HPLC) |
| Column | C18 (e.g., 250 mm x 4.6 mm) nih.gov |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture nih.gov |
| Detector | UV-Vis (e.g., 230 nm or 254 nm) nih.govnih.gov |
| Application | Quantitative purity analysis, impurity profiling |
| This table summarizes a common set of parameters for the quantitative HPLC analysis of aromatic esters. |
Process Development and Scale Up Research for Industrial Applications of Precursors
Feasibility Studies for Large-Scale Synthesis of Precursors
The large-scale synthesis of Ethyl 2-amino-6-chlorobenzoate is considered industrially feasible, primarily serving as a precursor in multi-step syntheses of active pharmaceutical ingredients. researchgate.net A common starting material for its synthesis is 2-amino-6-chlorobenzoic acid. researchgate.netacs.org One established route involves the esterification of 2-amino-6-chlorobenzoic acid.
Optimization of Reaction Conditions for Industrial Efficiency
Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness in the industrial synthesis of this compound. Key parameters that are typically optimized include temperature, reaction time, solvent, and catalyst.
For the esterification of 2-amino-6-chlorobenzoic acid with ethanol (B145695), an acid catalyst such as sulfuric acid or hydrochloric acid is commonly used under reflux conditions. The reaction time is typically several hours. In one documented process, the synthesis of a related compound, 5-chloroisatoic anhydride (B1165640), from 2-amino-6-chlorobenzoic acid involved heating at reflux temperature for one hour, followed by the addition of acetyl chloride and further heating. acs.org
The choice of solvent also plays a significant role. For example, in the synthesis of 5-chloroisatoic anhydride, 1,4-dioxane (B91453) was used as the solvent. acs.org In other related syntheses, solvents like dichloromethane (B109758) have been shown to provide better yields compared to others like acetonitrile (B52724) or ethanol. nih.gov The optimization process often involves screening various combinations of these parameters to identify the most efficient and scalable conditions.
Table 1: Optimization of Reaction Conditions for a Related Arylglycine Derivative Synthesis nih.gov
| Entry | Substrate (equiv) | Oxidant (equiv) | Time (h) | Solvent | Yield (%) |
| 1 | 1.0 | 1.0 | 40 | CH3CN | 63 |
| 2 | 1.2 | 1.2 | 40 | CH3CN | 77 |
| 3 | 1.5 | 1.5 | 40 | CH3CN | 77 |
| 4 | 1.2 | 1.2 | 40 | CH2Cl2 | 79 |
| 5 | 1.2 | 1.2 | 40 | THF | 65 |
| 6 | 1.2 | 1.2 | 48 | Dioxane | 16 |
| 7 | 1.2 | 1.2 | 48 | CH3CH2OH | 14 |
| 8 | 1.2 | 1.2 | 48 | Toluene (B28343) | 70 |
This table illustrates the impact of varying reaction conditions on the yield of a similar chemical transformation, highlighting the importance of optimization.
Impurity Profiling and Control Strategies in Process Development
Impurity profiling is a critical aspect of process development to ensure the quality and safety of the final product. During the synthesis of this compound and its downstream products, various process-related impurities can arise from starting materials, intermediates, or side reactions.
For instance, in the synthesis of laquinimod, which uses 2-amino-6-chlorobenzoic acid as a starting material, an impurity identified was 2-amino-6-chlorotoluene, which could be present in the initial raw material. acs.org However, this particular impurity was found to be effectively removed during the process, likely due to its solubility in the mother liquor. acs.org
Control strategies for impurities involve:
Careful selection and analysis of raw materials: Ensuring the purity of starting materials like 2-amino-6-chlorobenzoic acid is a primary step. acs.org
Optimization of reaction conditions: Fine-tuning parameters such as temperature and stoichiometry can minimize the formation of side products. researchgate.net
Purification of intermediates and the final product: Techniques like recrystallization and chromatography are employed to remove impurities. mdpi.com For example, recrystallization from solvents like ethyl acetate (B1210297) is a common method.
In-process monitoring: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to track the formation of impurities throughout the synthesis. researchgate.netcore.ac.uk
A thorough understanding and control of the impurity profile are essential for producing a high-purity final product that meets regulatory standards. acs.org
Safety Aspects in Chemical Process Scale-Up
Scaling up the synthesis of this compound from the laboratory to an industrial pilot plant and full-scale production requires careful consideration of safety aspects. researchgate.netacs.org The handling of hazardous materials and the management of reaction exotherms are primary concerns.
For example, the use of reagents like phosgene (B1210022) in related syntheses presents significant safety hazards. researchgate.netacs.org Process development often focuses on replacing such hazardous chemicals with safer alternatives, such as ethyl chloroformate. researchgate.netacs.org When handling potentially hazardous materials, appropriate personal protective equipment (PPE) such as gloves and eye protection is mandatory. fishersci.com The process should be conducted in well-ventilated areas or in a closed system to avoid exposure. fishersci.com
Key safety considerations include:
Hazardous Reagents: Avoiding or carefully managing toxic and reactive chemicals. researchgate.netacs.org
Reaction Exotherms: Implementing effective temperature control measures, such as jacketed reactors and controlled addition of reagents, to prevent runaway reactions. researchgate.net
Fire and Explosion Hazards: Using appropriate solvents and ensuring that equipment is properly grounded to prevent ignition sources. fishersci.com
Waste Disposal: Establishing procedures for the safe disposal of chemical waste in accordance with regulations. fishersci.com
A comprehensive safety assessment, including a Hazard and Operability (HAZOP) study, is crucial before scaling up any chemical process. acs.org
Continuous Flow Chemistry Applications in Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates, including improved safety, efficiency, and scalability. rsc.orgscielo.br While specific examples for the direct synthesis of this compound using continuous flow are not extensively detailed in the provided search results, the principles of flow chemistry are applicable to its synthesis and the synthesis of related compounds. mit.edunih.gov
Flow reactors, particularly microreactors, provide excellent heat and mass transfer, allowing for better control over reaction conditions. nih.govresearchgate.net This is particularly beneficial for highly exothermic or fast reactions. The in-situ generation and immediate consumption of hazardous intermediates can also be safely managed in a continuous flow setup. nih.gov
Multi-step syntheses can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. mdpi.com This can significantly reduce processing time and waste generation. For industrial production, scaling up a flow process is often achieved by "numbering-up," which involves running multiple reactors in parallel. scielo.br The application of continuous flow technology to the synthesis of this compound could lead to a more streamlined, safer, and cost-effective manufacturing process. nih.govunimi.it
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Applications for Ethyl 2-amino-6-chlorobenzoate
The unique structural features of this compound, including an amino group, a chlorine atom, and an ethyl ester, make it a valuable precursor for the synthesis of a wide array of complex molecules. Future research will likely focus on harnessing this reactivity to develop novel and efficient synthetic methodologies.
One promising area is the construction of highly substituted polycyclic aromatic and heteroaromatic compounds. acs.org The inherent reactivity of the anthranilate core can be exploited in annulation reactions to build intricate molecular architectures that are otherwise difficult to access. acs.org These complex structures are of significant interest in materials science and as frameworks for new therapeutic agents.
Furthermore, the development of one-pot, multicomponent, and domino reactions involving this compound will be a key focus. dokumen.pub Such reactions offer increased efficiency and sustainability by minimizing intermediate isolation steps and reducing waste. dokumen.pub For instance, the development of novel cyclization strategies could lead to the synthesis of diverse heterocyclic systems, such as quinazolines and their derivatives, which are known to possess a broad spectrum of biological activities. umich.edursc.org
The strategic placement of the chlorine atom also invites exploration into advanced cross-coupling reactions. Palladium-catalyzed reactions, for example, could be employed to introduce a variety of substituents at the 6-position, thereby generating a library of novel compounds with diverse functionalities. dokumen.pub This approach would significantly expand the chemical space accessible from this starting material.
Exploration of New Biological Targets and Therapeutic Areas
While derivatives of halogenated anthranilic acids have shown promise, the full therapeutic potential of compounds derived from this compound remains largely untapped. Future research will undoubtedly delve into identifying and validating new biological targets for these molecules.
The structural similarity of anthranilates to endogenous molecules suggests that their derivatives could interact with a variety of enzymes and receptors. For instance, anthranilate phosphoribosyltransferase (AnPRT), an enzyme crucial for tryptophan biosynthesis in Mycobacterium tuberculosis, has been identified as a potential target for inhibitors derived from anthranilate structures. wgtn.ac.nz Virtual screening and high-throughput screening campaigns could uncover novel interactions with other key proteins involved in infectious diseases, cancer, and inflammatory conditions.
Derivatives of halogenated anthranilic acids have already been investigated as inhibitors of PQS (Pseudomonas quinolone signal) biosynthesis, a key component of quorum sensing in the pathogenic bacterium Pseudomonas aeruginosa. nih.govresearchgate.net Further exploration in this area could lead to the development of new anti-infective agents that combat bacterial virulence without promoting resistance. researchgate.net The anti-inflammatory properties of anthranilic acid hybrids also present a compelling avenue for future investigation, with the potential to develop novel treatments for a range of inflammatory diseases. mdpi.com
Moreover, the incorporation of this compound into larger molecular scaffolds could lead to the discovery of compounds with entirely new pharmacological profiles. For example, its use as a building block in the synthesis of quinoline (B57606) derivatives has yielded compounds with potential applications in treating multiple sclerosis. acs.orgresearchgate.net
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Furthermore, AI can aid in elucidating the mechanism of action of novel compounds by analyzing complex biological data, such as gene expression and proteomic profiles. mdpi.com This will provide a deeper understanding of how derivatives of this compound exert their effects and facilitate the selection of the most promising candidates for further development.
Green Chemistry Approaches in Synthesis of Halogenated Aminobenzoates
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and improve sustainability. dokumen.pubscispace.com Future research on the synthesis of this compound and other halogenated aminobenzoates will prioritize the development of more environmentally friendly methods.
This includes the use of alternative solvents, such as water or ionic liquids, to replace hazardous organic solvents traditionally used in synthesis. dokumen.pubacs.org The development of catalytic methods, particularly those employing abundant and non-toxic metals, will also be a key focus. dokumen.pub For instance, exploring biocatalysis, where enzymes are used to perform specific chemical transformations, offers a highly selective and sustainable alternative to traditional chemical methods.
Microwave-assisted and ultrasound-induced synthesis are other green chemistry techniques that can significantly reduce reaction times and energy consumption. dokumen.pubunivpancasila.ac.id The application of these technologies to the synthesis of halogenated aminobenzoates could lead to more efficient and environmentally benign manufacturing processes. univpancasila.ac.id
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-amino-6-chlorobenzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 2-amino-6-chlorobenzoic acid using ethanol under acidic catalysis (e.g., concentrated H₂SO₄). Optimization requires controlled temperature (60–80°C) and anhydrous conditions to minimize hydrolysis. Purification via recrystallization or column chromatography is critical to isolate the ester from unreacted acid or byproducts. Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC ensures intermediate stability .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., ethyl ester protons at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm, aromatic protons influenced by electron-withdrawing Cl and NH₂ groups).
- IR : Confirm ester carbonyl (~1740 cm⁻¹) and NH₂ stretching (~3400 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ should align with the molecular formula (C₉H₁₀ClNO₂). High-resolution MS (HRMS) resolves isotopic patterns for Cl .
Q. What solubility and stability considerations are critical for handling this compound in aqueous vs. organic media?
- Methodological Answer : The compound is lipophilic, with limited solubility in water but high solubility in DMSO, DCM, or ethanol. Stability studies under varying pH (e.g., 2–12) and temperature (4–40°C) should be conducted using UV-Vis or HPLC to detect degradation products. Store in anhydrous conditions at –20°C to prevent ester hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. SHELXL refines hydrogen atom positions and thermal parameters, while SHELXD/SHELXE assist in phase determination for challenging structures. For example, hydrogen bonding between NH₂ and ester carbonyl groups can be mapped using Olex2 or Mercury for visualization .
Q. What strategies address contradictions between computational models (e.g., DFT) and experimental reactivity data for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects or transition-state approximations. Validate DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetic studies (e.g., Arrhenius plots). Use polarizable continuum models (PCM) to simulate solvent interactions and compare with observed reaction rates in solvents like THF or acetonitrile .
Q. How does the hydrogen-bonding network influence the solid-state properties of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings formed via N–H···O interactions. These networks impact melting point, solubility, and mechanical stability. Pair distribution function (PDF) analysis of X-ray powder data can correlate hydrogen bonding with amorphous/crystalline phase behavior .
Q. What methodologies investigate the compound’s role as an intermediate in multi-step syntheses (e.g., pharmaceuticals or agrochemicals)?
- Methodological Answer : Use protecting groups (e.g., Boc for NH₂) to prevent side reactions during subsequent steps. Monitor coupling reactions (e.g., amidation) via LC-MS. For example, track the formation of a benzodiazepine precursor by quenching aliquots and analyzing intermediates .
Q. How can researchers design experiments to study degradation pathways under oxidative or photolytic conditions?
- Methodological Answer : Accelerated degradation studies using H₂O₂ (oxidative) or UV light (photolytic) with LC-HRMS to identify degradation products (e.g., quinone derivatives from NH₂ oxidation). Kinetic modeling (pseudo-first-order) quantifies degradation rates, while radical scavengers (e.g., BHT) confirm mechanistic pathways .
Data Analysis and Reporting Guidelines
- For crystallography : Include CIF files, refinement parameters (R-factor, wR₂), and hydrogen-bonding metrics in supplementary materials .
- For spectroscopy : Report signal-to-noise ratios, integration errors, and calibration standards (e.g., TMS for NMR) .
- For computational studies : Provide Cartesian coordinates, Gibbs free energy values, and convergence criteria for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
